
Phosphonium, dimethyldioctadecyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, dimethyldioctadecyl-, chloride is a quaternary phosphonium salt. It is a type of organophosphorus compound where the phosphorus atom is bonded to four organic groups and one chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Phosphonium, dimethyldioctadecyl-, chloride can be synthesized through the alkylation of phosphines. One common method involves the reaction of dimethyldioctadecylphosphine with methyl chloride. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction can be represented as follows:
(C18H37)2P(CH3)2+CH3Cl→(C18H37)2P(CH3)2Cl
Industrial Production Methods
In industrial settings, the production of phosphonium salts often involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Phosphonium, dimethyldioctadecyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or methanol.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Produce substituted phosphonium salts.
Oxidation Reactions: Yield phosphine oxides.
Reduction Reactions: Result in the formation of phosphines.
科学的研究の応用
Phosphonium, dimethyldioctadecyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of flame-retardant materials and as an additive in lubricants to enhance performance.
作用機序
The mechanism of action of phosphonium, dimethyldioctadecyl-, chloride involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
類似化合物との比較
Similar Compounds
- Tetraphenylphosphonium chloride
- Tetramethylphosphonium bromide
- Triphenylphosphine dichloride
Uniqueness
Phosphonium, dimethyldioctadecyl-, chloride is unique due to its long alkyl chains, which enhance its ability to interact with lipid membranes. This property distinguishes it from other phosphonium salts, making it particularly effective in applications involving membrane interactions.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties, particularly its interaction with lipid membranes, make it a valuable tool in research and industry. Understanding its preparation, reactions, and applications can further enhance its utility in diverse areas.
特性
CAS番号 |
156486-84-9 |
|---|---|
分子式 |
C38H80ClP |
分子量 |
603.5 g/mol |
IUPAC名 |
dimethyl(dioctadecyl)phosphanium;chloride |
InChI |
InChI=1S/C38H80P.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
YLXHRBICHFWBGZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC[P+](C)(C)CCCCCCCCCCCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


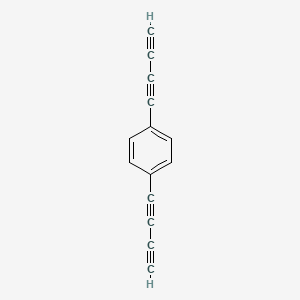


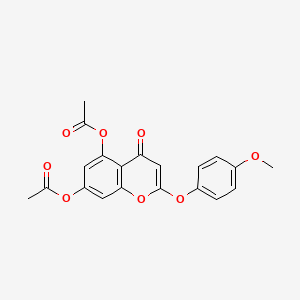
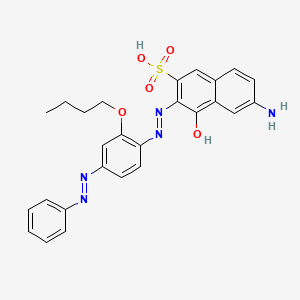
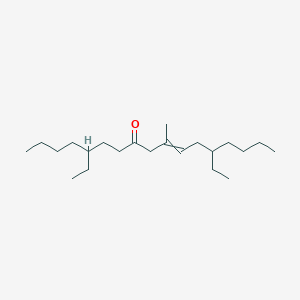
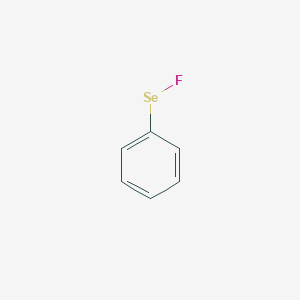
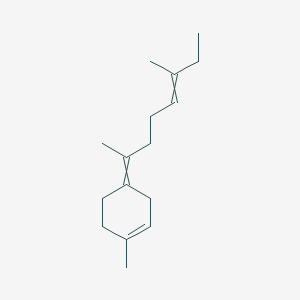
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
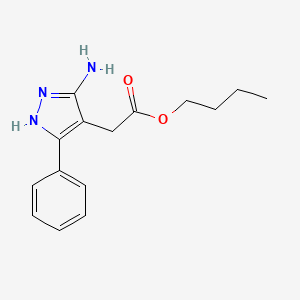
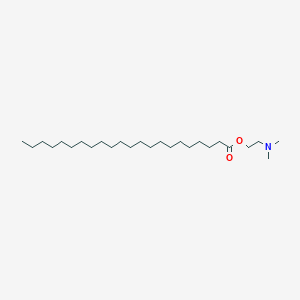
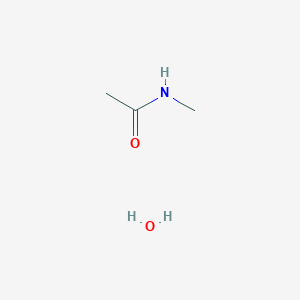
![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
